Givinostat hydrochloride monohydrate, also known as ITF-2357, is a potent histone deacetylase inhibitor with significant anti-inflammatory and antineoplastic properties. It primarily targets histone deacetylase 1 and histone deacetylase 3, exhibiting inhibitory concentrations (IC50) of approximately 198 nM and 157 nM, respectively. This compound has been investigated for its therapeutic potential in various conditions, including muscular dystrophies and neurodegenerative diseases.
Source: Givinostat hydrochloride monohydrate is derived from the synthesis of hydroxamic acid derivatives coupled with naphthylamine derivatives . The compound is commercially available and can be sourced from chemical suppliers.
Classification: Givinostat is classified as a histone deacetylase inhibitor, which plays a crucial role in regulating gene expression by modifying chromatin structure. It falls under the category of small molecules used in therapeutic applications for cancer and inflammatory diseases .
The synthesis of givinostat hydrochloride monohydrate involves a multi-step process that includes the formation of hydroxamic acid derivatives. Key steps include:
This method allows for the production of high-purity givinostat suitable for pharmaceutical applications.
Givinostat hydrochloride monohydrate has a complex molecular structure characterized by the following:
These structural characteristics play a vital role in the compound's interaction with biological targets.
Givinostat hydrochloride monohydrate participates in various chemical reactions, including:
These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic development.
The primary mechanism of action of givinostat involves the inhibition of histone deacetylases, which leads to an increase in acetylation levels of histones. This process results in altered gene expression profiles associated with inflammatory responses and cell proliferation:
This mechanism underlies its therapeutic potential in treating conditions characterized by chronic inflammation and malignancy.
Givinostat hydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Givinostat hydrochloride monohydrate has several scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2